1-benzyl-1H-perimidine

Organic Synthesis N-Alkylation Regioselectivity

1-Benzyl-1H-perimidine (C₁₈H₁₄N₂, MW 258.3 g/mol) is an N-benzyl-substituted derivative of the π-amphoteric perimidine heterocyclic core. The perimidine system is characterized by the simultaneous presence of both π-excessive and π-deficient arrangements within the fused naphthalene-pyrimidine scaffold, endowing it with unique electronic properties that enable reactivity toward both electrophilic and nucleophilic reagents.

Molecular Formula C18H14N2
Molecular Weight 258.3 g/mol
CAS No. 27310-93-6
Cat. No. B188099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-perimidine
CAS27310-93-6
Molecular FormulaC18H14N2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2
InChIKeyGBKRMIILRHCQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-perimidine (CAS 27310-93-6) Product Evidence Guide: Procurement Differentiation from In-Class Analogs


1-Benzyl-1H-perimidine (C₁₈H₁₄N₂, MW 258.3 g/mol) is an N-benzyl-substituted derivative of the π-amphoteric perimidine heterocyclic core . The perimidine system is characterized by the simultaneous presence of both π-excessive and π-deficient arrangements within the fused naphthalene-pyrimidine scaffold, endowing it with unique electronic properties that enable reactivity toward both electrophilic and nucleophilic reagents [1]. The benzyl substituent at the N1 position introduces a lipophilic aryl group (calculated LogP = 4.24) while preserving the nucleophilic character of the perimidine nitrogen, enabling downstream functionalization as a ligand precursor or synthetic intermediate .

1-Benzyl-1H-perimidine: Why In-Class Perimidine Analogs Are Not Interchangeable in Synthesis and Application


Generic substitution among perimidine derivatives is inadvisable due to the pronounced sensitivity of their electronic properties, reactivity, and biological activity to the nature and position of substituents. The perimidine scaffold exhibits annular prototropy in solution, and substituents at the N1 position directly modulate the electron density on the heterocyclic nitrogen atoms, influencing both nucleophilicity and the compound's ability to serve as an N-heterocyclic carbene (NHC) precursor [1]. Critically, the benzyl group in 1-benzyl-1H-perimidine provides a balance of steric bulk and electronic donation that differs fundamentally from methyl, phenyl, or unsubstituted analogs, which can alter the yield, selectivity, and even the product distribution in subsequent alkylation or metalation reactions . Furthermore, the substituent at the N1 position has been shown to affect crystal packing, solid-state tautomerism (zwitterionic vs. neutral), and biological screening outcomes in 2-substituted perimidine series, establishing that even remote structural modifications produce quantifiable differences in performance [2].

1-Benzyl-1H-perimidine: Quantitative Differentiation Evidence vs. Closest Analogs


1-Benzyl-1H-perimidine vs. 1-Methyl-1H-perimidine: Altered Reactivity in N-Alkylation Due to Substituent Steric and Electronic Effects

The alkylation of perimidine with benzyl halides in the KOH-DMSO system yields the N-benzyl derivative (1-benzyl-1H-perimidine) as the major product, but the reaction outcome is highly dependent on the substituent at position 2 of the perimidine ring. In contrast, methylation of perimidine under identical conditions proceeds with different regioselectivity and without the competing C-alkylation side reaction observed with benzyl halides . Specifically, the N-anion of perimidine exhibits ambident character when reacting with benzyl halides, leading to a mixture of N-substituted (1-benzyl-1H-perimidine) and C-alkylated (4-benzyl-4H-perimidine) products, whereas methylation with methyl iodide yields exclusively N-methylated products [1]. The KOH-DMSO system provides higher yields of N-substituted products compared to the KOH-alcohol system, but this advantage is substrate-dependent .

Organic Synthesis N-Alkylation Regioselectivity Perimidine Chemistry

1-Benzyl-1H-perimidine vs. 2-Substituted Perimidines: Structural Basis for Differentiated Crystal Packing and Solid-State Tautomerism

While direct crystallographic data for 1-benzyl-1H-perimidine is not available in the public domain, extensive structural analysis of 2-substituted 1H-perimidines establishes that substituents profoundly influence solid-state tautomeric form (zwitterionic vs. neutral) and crystal packing architecture [1]. In 2-substituted perimidines bearing aliphatic acidic substituents, X-ray diffraction reveals zwitterionic tautomers in the solid state, whereas 1,3-dialkyl-2-substituted-2,3-dihydro-1H-perimidines adopt a puckered envelope conformation [2]. The benzyl group at N1 in 1-benzyl-1H-perimidine introduces a distinct steric and electronic environment compared to 2-substituted analogs, which is expected to alter intermolecular interactions such as π···π stacking and C–H···π contacts, thereby affecting solubility, melting point, and formulation stability.

Crystallography Solid-State Chemistry Tautomerism Material Science

1-Benzyl-1H-perimidine vs. 1-(3-Methylbenzyl)perimidine: Structural Impact on N-Heterocyclic Carbene Precursor Reactivity and Catalytic Performance

Perimidinium salts derived from N-benzyl-substituted perimidines serve as precursors to N-heterocyclic carbenes (NHCs) for palladium-catalyzed cross-coupling reactions. While 1-benzyl-1H-perimidine itself is a neutral precursor, its closely related analog 1-(3-methylbenzyl)perimidine has been converted to perimidinium chlorides and evaluated in Heck and Suzuki reactions. In situ generated catalytic systems from 1-(3-methylbenzyl)perimidinium salts with Pd(OAc)₂ provided desired cross-coupled products in good yields in aqueous media [1]. The presence of a methyl group on the benzyl ring (3-methylbenzyl vs. unsubstituted benzyl) alters the steric and electronic properties of the resulting NHC ligand, which can influence catalyst stability, turnover frequency, and substrate scope. 1-Benzyl-1H-perimidine offers a less sterically hindered benzyl group, potentially enabling faster oxidative addition in Pd-catalyzed reactions compared to the 3-methylbenzyl analog.

N-Heterocyclic Carbenes Palladium Catalysis Cross-Coupling Organometallic Chemistry

1-Benzyl-1H-perimidine vs. 1-Methyl-1H-perimidine: Differential Hydrogen Bonding Capability for Anion Recognition

The N1-substituent directly influences the hydrogen bonding capacity of perimidine-based receptors. In a nitrite-selective anion receptor bearing two 1-methylperimidine arms, both aromatic C–H (perimidine C2-H, anthracene 9-H) and aliphatic C–H (perimidine 1-methyl C–H, benzylic C–H) groups participate in hydrogen bonding with the nitrite anion [1]. The receptor was synthesized in 49% overall yield and exhibited selective binding monitored by UV-vis, fluorescence, and ¹H NMR titration [2]. Replacement of the 1-methyl group with a 1-benzyl substituent (as in 1-benzyl-1H-perimidine) introduces additional aromatic C–H moieties from the phenyl ring and alters the acidity of the benzylic C–H protons, which can modulate binding affinity and selectivity for different anions. The calculated LogP of 4.24 for 1-benzyl-1H-perimidine versus approximately 2.5 for 1-methyl-1H-perimidine (estimated) further indicates enhanced lipophilicity, affecting solubility and membrane permeability in sensor applications.

Anion Sensing Chemosensor Hydrogen Bonding Supramolecular Chemistry

1-Benzyl-1H-perimidine vs. 2-Substituted Perimidines: Redox Behavior and Hydride Donor Capacity for Organic Electronics

Perimidine derivatives have emerged as promising organic hydride donors and n-type dopants for organic electronics, with their redox behavior being critically dependent on substitution pattern. Cyclic voltammetry studies on 2-substituted-1H-perimidinium salts (1A⁺I⁻–1F⁺I⁻) and their corresponding 2,3-dihydro-1H-perimidine hydrides (1AH–1FH) revealed that the salts exhibit an irreversible reduction wave, while the hydrides undergo a reversible oxidation process with a peak current ratio (I_pc/I_pa) > 0.5 at a scan rate of 100 mV s⁻¹, indicating chemical stability of the radical cation species [1]. These 1H-perimidine hydrides are stable in the presence of air and O₂ and can act as hydride donors similar to the benchmark n-dopant N-DMBI-H ((4-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole-2-yl)phenyl)dimethylamine) [1]. While the reported compounds are 2-substituted and N1,N3-dimethylated, 1-benzyl-1H-perimidine represents an N1-monosubstituted analog with a distinct redox profile. The absence of a 2-substituent and the presence of a single N1-benzyl group alters the electron density on the perimidine ring, which is expected to shift the oxidation potential and modulate hydride donor strength compared to the dimethylated derivatives.

Organic Electronics Redox Chemistry Hydride Donors n-Type Dopants

1-Benzyl-1H-perimidine (CAS 27310-93-6): Optimal Procurement Use-Cases Based on Differentiated Evidence


Synthetic Intermediate for N-Heterocyclic Carbene (NHC) Ligand Development in Palladium-Catalyzed Cross-Coupling

Based on the demonstrated catalytic activity of 1-(3-methylbenzyl)perimidinium-derived Pd-NHC complexes in Heck and Suzuki reactions [1], 1-benzyl-1H-perimidine is the preferred precursor for researchers seeking to prepare NHC ligands with less steric hindrance than the 3-methylbenzyl analog. The unsubstituted benzyl group may facilitate oxidative addition of challenging aryl chlorides or sterically demanding substrates, offering a tunable parameter for optimizing cross-coupling reaction scope. The KOH-DMSO alkylation method established for N-benzylation of perimidines provides a validated synthetic entry point for preparing the quaternary perimidinium salts required for NHC generation.

Building Block for Anion Receptors and Chemosensors Requiring Enhanced Lipophilicity

The nitrite-selective receptor based on 1-methyl-1H-perimidine validates the use of perimidine C–H groups for anion recognition [2]. 1-Benzyl-1H-perimidine, with its calculated LogP of 4.24 , offers a more lipophilic alternative to 1-methyl-1H-perimidine (estimated LogP ~2.5). This property is advantageous for designing sensors intended for non-aqueous environments, membrane-permeable probes, or applications where reduced aqueous solubility is desired to minimize background signal. The additional aromatic C–H protons on the benzyl phenyl ring expand the hydrogen bonding repertoire for selective anion binding.

Exploratory Crystallography and Solid-State Form Screening of N1-Substituted Perimidines

The documented sensitivity of perimidine solid-state tautomerism and crystal packing to substituent identity [3] makes 1-benzyl-1H-perimidine a valuable candidate for systematic crystallographic studies. While 2-substituted perimidines have been shown to adopt zwitterionic tautomers in the solid state [3] and 1,3-dialkyl-2,3-dihydro derivatives adopt puckered conformations [4], the N1-benzyl substituent introduces a unique steric and electronic environment whose impact on intermolecular interactions (π···π stacking, C–H···π contacts) and solid-state properties remains underexplored. Procurement of this compound enables fundamental structure-property investigations relevant to pharmaceutical solid-form development and materials processing.

Precursor for Investigating Perimidine Ambident Reactivity in C- vs. N-Alkylation Studies

The reported ambident character of the perimidine N-anion toward benzyl halides—yielding mixtures of N-alkylated (1-benzyl-1H-perimidine) and C-alkylated (4-benzyl-4H-perimidine) products [5]—positions 1-benzyl-1H-perimidine as both a product and a mechanistic probe. For researchers studying regioselective alkylation of heteroaromatic anions, this compound serves as a key reference standard and starting material for generating C4-functionalized perimidine derivatives. The established dependence of product distribution on the 2-position substituent provides a framework for designing selective syntheses of N1-benzyl perimidines bearing desired 2-substituents.

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